molecular formula C20H17Cl2NO B1393915 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-21-7

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride

Cat. No.: B1393915
CAS No.: 1160263-21-7
M. Wt: 358.3 g/mol
InChI Key: XYVQIYYMOQMQNI-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride is an organic compound that features a quinoline core substituted with a tert-butylphenyl group and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of 4-tert-butylphenylamine, which is then subjected to a Friedländer synthesis to form the quinoline core. The chloro group is introduced via electrophilic aromatic substitution, and the carbonyl chloride functionality is added using thionyl chloride or oxalyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Scientific Research Applications

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride is unique due to the presence of both a chloro group and a tert-butylphenyl group on the quinoline core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4-tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(22)24)15-10-14(21)8-9-17(15)23-18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVQIYYMOQMQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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